molecular formula C23H26N2O2 B3209169 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide CAS No. 1058230-37-7

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide

Cat. No.: B3209169
CAS No.: 1058230-37-7
M. Wt: 362.5 g/mol
InChI Key: APXSSMHMUCMHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an indoline core, a cyclopentanecarbonyl group, and a phenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the indoline core. This is followed by the introduction of the cyclopentanecarbonyl group and the phenylpropanamide moiety. Common reagents used in these reactions include cyclopentanecarbonyl chloride, indoline, and phenylpropanamide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process typically includes the same steps as the laboratory synthesis but on a larger scale. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives of the original compound.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide include:

  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide
  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide
  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a phenylpropanamide moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(13-10-17-6-2-1-3-7-17)24-20-12-11-18-14-15-25(21(18)16-20)23(27)19-8-4-5-9-19/h1-3,6-7,11-12,16,19H,4-5,8-10,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXSSMHMUCMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide
Reactant of Route 3
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.